molecular formula C10H14O<br>(CH3)3CC6H4OH<br>C10H14O B146161 2-Tert-butylphenol CAS No. 88-18-6

2-Tert-butylphenol

Cat. No. B146161
CAS RN: 88-18-6
M. Wt: 150.22 g/mol
InChI Key: WJQOZHYUIDYNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylphenol is a type of phenolic compound that is structurally characterized by a phenol molecule with a tert-butyl group attached to it. While the provided papers do not directly discuss 2-tert-butylphenol, they do provide information on similar compounds, such as 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol, which share structural similarities . These compounds are known for their antioxidant properties and are often used in various applications, including as bioactive substances and stabilizers for polymers .

Synthesis Analysis

The synthesis of compounds related to 2-tert-butylphenol, such as 2,4-DTBP, involves the use of organisms like Lactococcus sp. which can produce these compounds as secondary metabolites . Additionally, tert-butylphenylmethylene(chloro)phosphorane, a related compound, can be synthesized and further react with alcohols and phenol to form phosphonium salts .

Molecular Structure Analysis

The molecular structure of 2,4-DTBP has been characterized by techniques such as ESI-MS, (1)H NMR, and FTIR, revealing its molecular formula as C14H22O . The structure of related compounds has been studied using ab initio restricted Hartree-Fock methods, providing insights into the effects of tert-butyl substituents on the molecular properties .

Chemical Reactions Analysis

2,4-DTBP exhibits fungicidal activity and has been shown to prevent the growth of fungi on wheat grains . The electrochemical oxidation of related compounds like 2,4,6-tri-tert-butylphenol has been investigated, revealing the formation of various oxidation products . The transformation of 4-tert-butylphenol by ferrate(VI) involves hydroxylation, ring-opening, and radical coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of di-tert-butylphenol isomers have been studied through combustion calorimetry and microcalorimetry, providing data on their enthalpies of formation and evaporation . The antioxidant properties of metal complexes containing a 2,6-di-tert-butylphenol moiety have been evaluated, indicating the importance of the phenol fragment and metal in antioxidant activity .

Relevant Case Studies

Case studies involving 2,4-DTBP demonstrate its potential as a biopreservative and dietary antioxidant, with significant cytotoxicity against HeLa cancer cells . The transformation mechanism of 2,6-di-tert-butyl-4-methylphenol, a stabilizer for polyolefins, has been studied, revealing the formation of phenoxyl radicals and other products during the stabilization process .

Scientific Research Applications

  • Electrochemical Reactivity and Antioxidant Properties : 2-Tert-butylphenol has been studied for its reactivity with superoxide anion radicals, indicating potential as an antioxidant. This reactivity was analyzed using electrochemical methods, revealing the compound's effectiveness in reducing the anodic current intensity associated with O2 oxidation, suggesting its radical quenching abilities (Zabik et al., 2019).

  • Catalysis in Chemical Synthesis : Research has explored the use of 2-Tert-butylphenol in the synthesis of other compounds. For instance, a study focused on developing a one-stage synthesis of 2,6-di-tert-4-ethylbutylphenol from 2,6-di-tert-butylphenol, highlighting its role in manufacturing antioxidants (Krysin & Pokrovskii, 2008).

  • Hydrogenation in Supercritical Carbon Dioxide : The hydrogenation of tert-butylphenols, including 2-Tert-butylphenol, has been investigated in supercritical carbon dioxide. This research offers insights into the selective hydrogenation process and the influence of different solvents on the production of specific isomers (Hiyoshi et al., 2007).

  • Catalytic Alkylation : The catalysis of the alkylation reaction of phenol and tert-butyl alcohol using 2-Tert-butylphenol has been studied. This research has implications for the industrial synthesis of tert-butylphenol, focusing on the efficiency and recyclability of the catalyst involved (Zhang et al., 2022).

  • Electrochemical Oxidation Studies : Investigations into the electrochemical oxidation of tert-butylated phenols, including 2-Tert-butylphenol, have been conducted. This research highlights the selective electrochemical oxidation of these compounds, which has implications for understanding their chemical behavior and potential applications (Zabik et al., 2016).

  • Chromatographic Protection of Lipids : The inclusion of 2-Tert-butylphenol in solvents has been shown to protect lipids from autoxidation during chromatography, manipulation, and storage, making it valuable in biochemical analysis and research (Wren & Szczepanowksa, 1964).

Safety And Hazards

2-Tert-butylphenol is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It is also toxic to aquatic life with long-lasting effects .

Future Directions

2-Tert-butylphenol is an intermediate in the industrial production of 2,6-di-tert-butylphenol, a common antioxidant . Hydrogenation of 2-tert-butylphenol gives cis-2-tert-butylcyclohexanol, which when acetylated is a commercial fragrance . Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQOZHYUIDYNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026525
Record name 2-tert-Butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name Phenol, 2-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3169
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

223 °C @ 760 mm Hg, 223 °C
Record name 2-TERT-BUTYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

110 °C, 230 °F OC, 80 °C c.c.
Record name 2-tert-Butylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3169
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-TERT-BUTYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor)
Record name 2-TERT-BUTYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98
Record name 2-TERT-BUTYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.2
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5
Record name 2-tert-Butylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3169
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-TERT-BUTYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

2-Tert-butylphenol

Color/Form

LIGHT YELLOW LIQUID, Amber-colored liquid

CAS RN

88-18-6, 27178-34-3
Record name 2-tert-Butylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, (1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, (1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2FPV3N0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-TERT-BUTYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-6.8 °C
Record name 2-TERT-BUTYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-TERT-BUTYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Bisphenols are exemplified by Bisphenol A, Bisphenol F, Bisphenol C, Bisphenol H and the like. As is well known, Bisphenol A is a dihydric phenol obtained by condensation of phenol and acetone, that is, 2,2-bis(4-hydroxyphenyl)propane; Bisphenol F is the corresponding compound obtained by using formaldehyde instead of the above mentioned acetone; Bisphenol C is the compound obtained by using cyclohexanone instead of the acetone; and Bisphenol H is a dihydric phenol obtained by condensation of o-tert-butyl phenol and acetone. These bisphenols can be used concomitantly.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Bisphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

The procedure of Example 5 was repeated in all respects except 2-butylphenol was substituted for 4-t-butylphenol. 40% bleach number=0.5, 100% bleach number=4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.5 parts of the powder dye described in Example 6 are dissolved in a mixture of 10 parts of a styrene/maleate hard resin having a softening point of 160°-175° C., 16 parts of a 60 percent strength solution of a condensate obtained from tert.-butylphenol, formaldehyde and salicylic acid in a molar ratio of 1:1.4:0.8 in a 9:1 mixture of ethanol and ethylglycol, and 74 parts of a 9:1 mixture of ethanol and a mixture of about 98% of 1-methoxypropan-2-ol and 2% of 2-methoxypropan-1-ol. This solution can be used, for example, to print paper or aluminum foil in a reddish-yellow hue (No. 4, Color Index Hue Indication Chart).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butylphenol
Reactant of Route 2
Reactant of Route 2
2-Tert-butylphenol
Reactant of Route 3
2-Tert-butylphenol
Reactant of Route 4
Reactant of Route 4
2-Tert-butylphenol
Reactant of Route 5
2-Tert-butylphenol
Reactant of Route 6
2-Tert-butylphenol

Citations

For This Compound
1,260
Citations
M Hirata‐Koizumi, M Hamamura… - Congenital …, 2005 - Wiley Online Library
… In the present investigation, two tert-butylphenols, 2-tert-butylphenol (2TBP), and 2,4-di-tert-butylphenol (DTBP), were chosen for comparative toxicity analysis. 2TBP has been used in …
Number of citations: 34 onlinelibrary.wiley.com
V Cırkva, J Kurfürstová, J Karban, M Hájek - Journal of Photochemistry and …, 2004 - Elsevier
Influence of UV and combined MW–UV irradiation on 2-tert-butylphenol (2TBP) transformation was investigated in the presence and in the absence of sensitizers with different value of …
Number of citations: 18 www.sciencedirect.com
MAS Rios, SN Santiago, AAS Lopes… - Energy & Fuels, 2010 - ACS Publications
… of 5-n-pentadecyl-2-tert-butylphenol compared to results with BHT … of 5-n-pentadecyl-2-tert-butylphenol can be proven by the … (24) For example, 5-n-pentadecyl-2-tert-butylphenol has a …
Number of citations: 36 pubs.acs.org
R Ismail, W Almaqtri, M Hassan - Chemistry International, 2021 - papers.ssrn.com
… Yemeni clays (bentonite and kaolin) were used as catalysts and catalysts supported metals ions Ce, Pt, Pt-Ce, Pd, Pd-Ce, for the debutylation reaction of 2tert-butylphenol. The two …
Number of citations: 12 papers.ssrn.com
MAV Ribeiro da Silva, MAR Matos… - The Journal of …, 1999 - ACS Publications
… The enthalpies of sublimation and of vaporization (2-tert-butylphenol) were measured by … Samples, about 3−5 mg of each solid compound and of 6−10 mg of the liquid 2-tert-butylphenol…
Number of citations: 34 pubs.acs.org
J Kurfürstová, M Hájek - Research on chemical intermediates, 2004 - Springer
… Abstract—Catalytic transformation of 2-tert-butylphenol (2TBP) on a heterogeneous K10 … Catalytic transformation of 2-tert-butylphenol has been found as a convenient model reaction to …
Number of citations: 14 link.springer.com
OM Kut, UR Daetwyler, G Gut - Industrial & engineering chemistry …, 1988 - ACS Publications
… The hydrogenation of 2-tert-butylphenol to cis- and trans-2-tert-… were performed with technical grade 2-tert-butylphenol (STIA, … diagram for the hydrogenation of 2-tert-butylphenol over …
Number of citations: 15 pubs.acs.org
B Silberová, L Cerveny - Reaction Kinetics and Catalysis Letters, 1999 - Springer
… This work is concerned with the selectivity of 2-tert-butylphenol hydrogenation over Ni-catalyst. The objective was to elucidate the causes of an increasing content of the c/s-isomer in the …
Number of citations: 7 link.springer.com
MT Radoiu, M Hajek - Journal of Molecular Catalysis A: Chemical, 2002 - Elsevier
… The aim of this paper was the investigation of 2-tert-butylphenol (2TBP) transformation in the presence of non-polar and polar solvents, the effect of different types of catalysts on the …
Number of citations: 15 www.sciencedirect.com
D Walther, G Maurer - Journal of Chemical and Engineering Data, 1993 - ACS Publications
… were purchased from Riedel de Haen, Seelze, Germany (methoxybenzene, 99.0 mass %), and Merck, Darmstadt, Germany (benzyl alcohol, 99.0; benzonitrile, 99.0; 2-tert-butylphenol, …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.